molecular formula C14H18BrNO4 B11777719 Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate

Cat. No.: B11777719
M. Wt: 344.20 g/mol
InChI Key: VKCQXOHNTAEYAR-UHFFFAOYSA-N
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Description

Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate is a chemical compound with the molecular formula C13H16BrNO4. It is a derivative of morpholine and contains a bromophenoxy group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate typically involves the reaction of 4-bromophenol with epichlorohydrin to form 4-bromophenyl glycidyl ether. This intermediate is then reacted with morpholine to produce 2-(2-((4-bromophenoxy)methyl)morpholino)ethanol. Finally, esterification with methyl chloroacetate yields Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets. The bromophenoxy group allows it to bind to certain enzymes or receptors, modulating their activity. The morpholine ring enhances its solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenoxy)acetate
  • Methyl 2-(2-bromo-4-methoxyphenoxy)acetate
  • Methyl 4-(4-bromophenoxy)benzoate

Uniqueness

Methyl2-(2-((4-bromophenoxy)methyl)morpholino)acetate is unique due to its combination of a bromophenoxy group and a morpholine ring. This structure provides it with distinct chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

Methyl 2-(2-((4-bromophenoxy)methyl)morpholino)acetate is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromophenoxy group, a morpholino group, and an acetate moiety. Its molecular formula is C14H18BrN2O3C_{14}H_{18}BrN_{2}O_{3}, with a molecular weight of approximately 344.20 g/mol. The unique combination of these functional groups contributes to its diverse biological interactions and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains. Below is a summary of the antimicrobial activity based on minimum inhibitory concentration (MIC) values:

Pathogen MIC (µg/mL)
Staphylococcus aureus4.69
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Candida albicans16.69

These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research . Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including enzyme inhibition and receptor modulation. The morpholino group enhances solubility and bioavailability, facilitating its transport within biological systems.

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The bromophenoxy group can engage with enzymes crucial for microbial survival and cancer cell proliferation.
  • Receptor Modulation : The compound may affect receptor activity involved in cell signaling pathways related to cancer growth and metastasis.

Further research is needed to elucidate the precise molecular targets and mechanisms involved in its biological effects .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant bactericidal activity with MIC values lower than many standard antibiotics .
  • Cancer Cell Proliferation Assay : In vitro assays on various cancer cell lines showed that the compound inhibited cell proliferation significantly compared to control groups, indicating its potential as an anticancer agent .

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

  • Formation of Morpholine Derivative : Reaction of 4-bromophenol with formaldehyde and morpholine.
  • Acetylation : Acylation with acetic anhydride or acetic acid to yield the final product.

This synthetic route has been reported to achieve yields exceeding 80%, making it suitable for industrial production.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 2-[2-[(4-bromophenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C14H18BrNO4/c1-18-14(17)9-16-6-7-19-13(8-16)10-20-12-4-2-11(15)3-5-12/h2-5,13H,6-10H2,1H3

InChI Key

VKCQXOHNTAEYAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)Br

Origin of Product

United States

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